molecular formula C9H14N2O2 B2989988 ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1006348-52-2

ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2989988
CAS No.: 1006348-52-2
M. Wt: 182.223
InChI Key: LBFSCNXEVWPLTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

ethyl 3-(3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)5-7-11-6-4-8(2)10-11/h4,6H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSCNXEVWPLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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